An In-depth Technical Guide to 4,4-Dimethyl-2-phenyl-4H-imidazole: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4,4-Dimethyl-2-phenyl-4H-imidazole: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4-Dimethyl-2-phenyl-4H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and explores its potential therapeutic applications based on the known biological activities of the broader imidazole class.
Core Physicochemical Properties
4,4-Dimethyl-2-phenyl-4H-imidazole is a substituted imidazole with the molecular formula C₁₁H₁₂N₂. The presence of a phenyl group and two methyl groups on the 4H-imidazole core defines its chemical characteristics and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem |
| Molecular Weight | 172.23 g/mol | PubChem[1] |
| Exact Mass | 172.100048391 Da | PubChem[1] |
| IUPAC Name | 4,4-dimethyl-2-phenyl-4H-imidazole | N/A |
Proposed Synthesis: A Modern Approach to the Debus-Radziszewski Reaction
The proposed synthesis involves the condensation of benzaldehyde, 3-amino-3-methyl-2-butanone (or a suitable precursor), and an ammonia source.
Experimental Protocol: Synthesis of 4,4-Dimethyl-2-phenyl-4H-imidazole
This protocol is a proposed methodology based on established synthetic transformations of similar imidazole derivatives.[6]
Reagents and Materials:
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Benzaldehyde
-
3-Amino-3-methyl-2-butanone hydrochloride
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Ammonium acetate
-
Glacial acetic acid
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Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), 3-amino-3-methyl-2-butanone hydrochloride (1 equivalent), and ammonium acetate (3-4 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until it is slightly basic.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4,4-Dimethyl-2-phenyl-4H-imidazole.
Caption: Proposed synthetic workflow for 4,4-Dimethyl-2-phenyl-4H-imidazole.
Analytical Characterization: A Predictive Spectroscopic Profile
Due to the absence of published experimental spectra for 4,4-Dimethyl-2-phenyl-4H-imidazole, this section provides a predictive analysis of the expected spectroscopic data based on the known characteristics of the imidazole and phenyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 4,4-Dimethyl-2-phenyl-4H-imidazole are predicted based on analogous structures.
¹H NMR (Proton NMR):
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Phenyl Protons: A multiplet in the range of δ 7.2-8.0 ppm. The protons ortho to the imidazole ring will likely be the most downfield.
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Methyl Protons: A singlet at approximately δ 1.3-1.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups at the C4 position.
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Imidazole Proton (C5-H): A singlet expected to be in the region of δ 7.0-7.5 ppm.
¹³C NMR (Carbon NMR):
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Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm). The carbon attached to the imidazole ring (ipso-carbon) will be in this region.
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Imidazole Carbons:
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C2: Expected around δ 150-160 ppm due to its attachment to a nitrogen and a phenyl group.
-
C4: A quaternary carbon signal expected around δ 50-60 ppm.
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C5: A CH carbon signal expected around δ 120-130 ppm.
-
-
Methyl Carbons: A signal in the aliphatic region, likely around δ 20-30 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 172.10.
-
Major Fragmentation Pathways:
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Loss of a methyl group: A fragment ion at m/z = 157 ([M-15]⁺) is expected due to the loss of a CH₃ radical.
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Loss of acetonitrile: Fragmentation of the imidazole ring could lead to the loss of CH₃CN, resulting in a fragment at m/z = 131.
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Phenyl Cation: A fragment corresponding to the phenyl cation at m/z = 77 is likely to be observed.
-
Caption: General workflow for the analytical characterization of the synthesized compound.
Potential Applications in Drug Discovery
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs.[7] Imidazole-containing compounds exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[8][9][10]
Cytotoxic and Anticancer Potential
A significant area of research for imidazole derivatives is in oncology.[11][12][13] Numerous studies have demonstrated the cytotoxic effects of substituted imidazoles against various cancer cell lines.[11][12] The proposed mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.[9]
Given the structural features of 4,4-Dimethyl-2-phenyl-4H-imidazole, it is a candidate for evaluation as a potential anticancer agent. The phenyl group can engage in π-π stacking interactions with biological targets, while the imidazole core can participate in hydrogen bonding.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.
Materials:
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Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4,4-Dimethyl-2-phenyl-4H-imidazole (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4,4-Dimethyl-2-phenyl-4H-imidazole stock solution in a complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
4,4-Dimethyl-2-phenyl-4H-imidazole represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis, based on well-established chemical principles, and the known biological importance of the imidazole scaffold make it an attractive target for chemical and biological screening. The predictive analytical data and proposed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising compound.
References
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107, 199-208.
- Radziszewski, B. Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft1882, 15, 1493-1496.
- Sharma, V., et al. Imidazole and its biological activities: A review. Journal of Chemical and Pharmaceutical Research2016, 8, 249-258.
- Verma, A., et al. Imidazole: A versatile nucleus in medicinal chemistry. Medicinal Chemistry Research2013, 22, 4647-4676.
- Zhang, L., et al. A review on the synthesis and biological activities of imidazole-containing compounds. Molecules2014, 19, 17684-17724.
- Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
- Kaur, H., et al. Imidazole derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry2017, 138, 647-674.
- Lombardino, J. G.; Lowe, J. A. The role of the imidazole group in the binding of ligands to enzymes. Medicinal Research Reviews1983, 3, 339-357.
- Shalini, K., et al. Synthesis of N-((2-Substituted Phenyl)-4, 5-Diphenyl-1H-Imidazol-1yl) (Phenyl) Methyl) substituted amine derivatives, spectral characterization and their pharmacological evaluation. Biointerface Research in Applied Chemistry2011, 1, 184-190.
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Taylor & Francis Online. The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. [Link]
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MDPI. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. [Link]
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MDPI. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. [Link]
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ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Organic Chemistry Portal. Synthesis of imidazoles. [Link]
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Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]
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